molecular formula C21H17NO5S2 B2657822 N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 2034573-86-7

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2657822
CAS No.: 2034573-86-7
M. Wt: 427.49
InChI Key: MVAGWNUUCCRQGD-UHFFFAOYSA-N
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Description

N-(2-Hydroxy-2,2-di(thiophen-2-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic coumarin derivative characterized by a 2H-chromen-2-one core substituted with a methoxy group at position 8 and a carboxamide moiety at position 2. The carboxamide side chain is further functionalized with a hydroxyethyl group bearing two thiophen-2-yl substituents.

Properties

IUPAC Name

N-(2-hydroxy-2,2-dithiophen-2-ylethyl)-8-methoxy-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO5S2/c1-26-15-6-2-5-13-11-14(20(24)27-18(13)15)19(23)22-12-21(25,16-7-3-9-28-16)17-8-4-10-29-17/h2-11,25H,12H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVAGWNUUCCRQGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCC(C3=CC=CS3)(C4=CC=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid catalyst.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using methyl iodide and a base such as potassium carbonate.

    Synthesis of the Thiophene Derivative: The thiophene rings can be synthesized through the reaction of thiophene with appropriate reagents to form 2,2-di(thiophen-2-yl)ethanol.

    Coupling Reaction: The final step involves coupling the thiophene derivative with the chromene core using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur at the carbonyl group of the chromene core, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Sodium hydride, alkyl halides, dimethylformamide (DMF).

Major Products

    Oxidation: Formation of sulfoxides or sulfones from the thiophene rings.

    Reduction: Formation of alcohols from the reduction of the carbonyl group.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide involves several steps that typically include the reaction of chromene derivatives with thiophene-based compounds. The compound's structure can be represented by the following molecular formula:C21H17NO5S\text{C}_{21}\text{H}_{17}\text{N}\text{O}_{5}\text{S}This compound has been characterized using various spectroscopic techniques, including IR, NMR, and mass spectrometry, confirming its identity and purity.

Antioxidant Activity

Research has indicated that derivatives of thiophene compounds exhibit notable antioxidant properties. For instance, studies have shown that similar compounds can significantly inhibit oxidative stress markers in biological systems. The antioxidant activity is often assessed using methods such as the ABTS radical scavenging assay.

Antibacterial and Antifungal Properties

Thiophene derivatives have been explored for their antibacterial and antifungal activities against various pathogens. For example, compounds related to this compound have demonstrated effectiveness against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis.

Case Study: Antibacterial Activity

A study evaluated the antibacterial efficacy of related thiophene compounds against several strains of bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential as new antibacterial agents .

Pharmacological Applications

This compound has shown promise in various therapeutic areas:

Anticancer Properties

Research into thiophene derivatives has identified them as potential anticancer agents. Some studies suggest that these compounds can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation.

Neuroprotective Effects

Preliminary investigations suggest that certain derivatives may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases. This is attributed to their ability to mitigate oxidative stress and inflammation in neuronal cells.

Material Science Applications

The unique electronic properties of thiophene-containing compounds make them suitable for applications in material science, particularly in organic electronics:

Organic Light Emitting Diodes (OLEDs)

Thiophene derivatives have been incorporated into the design of OLEDs due to their favorable charge transport properties and photoluminescence characteristics.

Conductive Polymers

The incorporation of this compound into polymer matrices can enhance conductivity and stability, making them suitable for use in sensors and other electronic devices.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

8-Methoxy-2-oxo-2H-chromene-3-carboxamide ()

The parent compound lacks the thiophene-containing hydroxyethyl substituent. Its simpler structure (CAS 483278-33-7) serves as a foundational scaffold for derivatives.

N-(2-Oxo-2H-chromen-3-yl)cyclohexanecarboxamide ()

This analog replaces the hydroxyethyl-thiophene group with a cyclohexanecarboxamide. Crystallographic data reveal a triclinic system (space group P1) with hydrogen-bonded R₂²(10) and R₂²(18) motifs. The bulky cyclohexane substituent may reduce solubility compared to the target compound’s thiophene-rich side chain, which could improve membrane permeability .

8-Methoxy-2-imino-2H-chromene-3-carboxylic Acid Derivatives ()

The imino group may enhance nucleophilic susceptibility compared to the oxo group in the target compound .

Thiophene-Containing Analogs

Ethyl 2-((2-Ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate ()

This compound features a tetrahydrobenzo[b]thiophene core and a 4-hydroxyphenyl group. Synthesized via a Petasis reaction in HFIP solvent (22% yield), its purification via preparative chromatography suggests similarities in handling challenges for thiophene-containing compounds. The target compound’s di(thiophen-2-yl) groups may confer stronger intermolecular interactions (e.g., C–H⋯S) compared to the single thiophene in this analog .

N-(2-Nitrophenyl)thiophene-2-carboxamide ()

Crystallographic analysis shows dihedral angles of 13.53° and 8.50° between thiophene and benzene rings in two asymmetric units. Such differences could impact solid-state packing and solubility .

Coumarin-Thiazole Hybrids ()

A solvent-free synthesis of 3-acetyl-8-methoxy-2H-chromen-2-one using piperidine catalysis highlights efficient routes to functionalize the coumarin core. The target compound’s synthesis may similarly benefit from solvent-free or catalyst-driven conditions to attach the thiophene-ethylamide side chain .

Tetrahydrochromene Derivatives ()

The fusion of coumarin with a tetrahydrochromene ring (compound 8) demonstrates the versatility of cyclocondensation reactions.

Structural and Functional Implications

  • Hydrogen Bonding: The hydroxyethyl group in the target compound enables O–H⋯O/N interactions, absent in non-hydroxylated analogs (e.g., ). This could enhance crystal lattice stability or receptor binding .
  • Electronic Effects: Thiophene’s electron-rich nature may increase the coumarin core’s electrophilicity, altering reactivity in substitution or addition reactions compared to cyclohexane or imino-substituted analogs .
  • Biological Activity : While direct data are unavailable, structurally related compounds exhibit antibacterial () and anticancer () properties. The di(thiophen-2-yl) group may amplify these effects via improved hydrophobic interactions .

Biological Activity

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in pharmacology. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Anticancer Properties

Recent studies have indicated that derivatives of chromene compounds exhibit significant anticancer properties. For instance, chromene derivatives have shown cytotoxic activity against various cancer cell lines, including human breast adenocarcinoma (MCF-7) and melanoma (MEL-8). These compounds act by inducing apoptosis, as evidenced by flow cytometry assays that reveal increased levels of apoptotic markers such as p53 and caspase-3 in treated cells .

Compound Cell Line IC50 (µM) Mechanism
5aMCF-70.65Apoptosis induction
17aHeLa0.75Apoptosis induction

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated that certain thiophene-containing derivatives exhibited significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these compounds ranged from 0.22 to 0.25 µg/mL, indicating potent antimicrobial effects .

Anti-inflammatory Effects

Inflammation plays a crucial role in various diseases, including cancer and chronic obstructive pulmonary disease (COPD). Compounds similar to this compound have been reported to inhibit tumor necrosis factor-alpha (TNF-alpha), a key mediator in inflammatory responses. This inhibition can lead to reduced inflammation and may provide therapeutic benefits in inflammatory diseases .

Study on Anticancer Activity

A study focused on the synthesis of novel amide-functionalized chromene derivatives found that these compounds exhibited varying degrees of cytotoxicity against several cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .

Study on Antimicrobial Efficacy

Another significant study investigated the antimicrobial efficacy of thiophene derivatives, including those similar to the compound . The findings suggested that structural characteristics significantly influenced their antibacterial potency .

Q & A

What are the established synthetic routes for N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide, and how are reaction conditions optimized?

The synthesis typically involves coupling a pre-functionalized coumarin-3-carboxylic acid derivative with a hydroxyethyl-thiophene precursor. For example, analogous coumarin carboxamides are synthesized via nucleophilic substitution using K₂CO₃ as a base in DMF, followed by purification via flash chromatography and recrystallization . Optimization includes adjusting solvent polarity (e.g., DMF vs. acetonitrile), temperature (room temperature to reflux), and stoichiometric ratios of reagents. Reaction progress is monitored via TLC or HPLC, with yields improved by iterative solvent selection (e.g., acetone for recrystallization) .

How can density functional theory (DFT) be applied to predict the electronic properties of this compound?

DFT calculations, such as those employing the Colle-Salvetti correlation-energy formula, model electron density distributions, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential surfaces. These analyses predict reactivity, charge transfer mechanisms, and intermolecular interactions. For coumarin derivatives, DFT can optimize geometries at the B3LYP/6-31G(d) level, providing insights into substituent effects (e.g., electron-donating methoxy groups) on photophysical properties . Software like Gaussian or ORCA is used, with results validated against experimental UV-Vis and fluorescence spectra .

What advanced spectroscopic and crystallographic techniques confirm the compound’s structure and purity?

  • NMR : ¹H/¹³C NMR identifies proton environments (e.g., methoxy singlet at ~3.8 ppm, thiophene protons at 6.5–7.5 ppm) and carbon backbone .
  • X-ray crystallography : Single-crystal diffraction resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonds). SHELX software refines structures, with R factors <0.05 indicating high accuracy .
  • Mass spectrometry : HRMS confirms molecular ion peaks (e.g., [M+H]⁺) within 5 ppm error .

What challenges arise in crystallographic analysis, and how are they addressed?

Challenges include crystal twinning, weak diffraction, and disorder in flexible side chains (e.g., hydroxyethyl-thiophene). Solutions:

  • Crystal growth : Slow evaporation from acetone/hexane mixtures improves crystal quality .
  • Data collection : High-resolution synchrotron radiation resolves weak signals.
  • Refinement : SHELXL applies restraints for disordered regions and anisotropic displacement parameters .

How are hydrogen-bonding patterns analyzed in the solid state, and what implications do they have?

Graph set analysis (e.g., Etter’s rules) categorizes hydrogen bonds (e.g., O–H⋯O, N–H⋯O) into motifs like D (donor) and A (acceptor). For this compound, intermolecular H-bonds between the hydroxy group and carbonyl oxygen stabilize the crystal lattice, influencing solubility and melting point. IR spectroscopy (e.g., broad O–H stretch at 3200–3500 cm⁻¹) and X-ray data validate these interactions .

What methodologies assess the compound’s potential biological activity, such as anti-cancer effects?

  • In vitro assays : MTT assays measure cytotoxicity against cancer cell lines (e.g., IC₅₀ values).
  • Molecular docking : AutoDock/Vina predicts binding affinity to targets like topoisomerase II or kinases, guided by the compound’s planar coumarin core and hydrophobic thiophene substituents .
  • ADMET prediction : Software like SwissADME evaluates pharmacokinetic properties (e.g., logP, bioavailability) .

How do structural modifications (e.g., thiophene substitution) influence reactivity and bioactivity?

Thiophene rings enhance π-π stacking with biological targets, while the hydroxyethyl group increases solubility. Comparative studies:

  • Replace thiophene with furan to assess electronic effects on fluorescence.
  • Modify the methoxy position (e.g., 7- vs. 8-substitution) to study SAR in anti-inflammatory activity.
    Synthetic protocols for analogs involve varying aryl halides in nucleophilic substitutions or employing Suzuki-Miyaura cross-coupling for diverse aryl groups .

How are reaction byproducts characterized, and what strategies minimize their formation?

Byproducts (e.g., unreacted starting materials or hydrolysis products) are identified via LC-MS and isolated via preparative HPLC. Strategies:

  • Protecting groups : Temporarily protect the hydroxy group during coupling to prevent side reactions.
  • Catalytic optimization : Use Pd catalysts for efficient cross-couplings, reducing dimerization .

What computational tools predict solubility and stability under varying pH conditions?

  • COSMO-RS : Predicts solubility in solvents like DMSO or water.
  • MarvinSketch/pH module : Estimates protonation states and stability across pH 1–13, critical for formulation studies.
    Experimental validation via HPLC under accelerated degradation conditions (e.g., 40°C/75% RH) confirms computational predictions .

How is the compound’s photophysical behavior (e.g., fluorescence) analyzed for sensor applications?

  • UV-Vis/fluorescence spectroscopy : Measure λₐbs (e.g., 300–400 nm for coumarins) and λₑₘ (blue-green emission).
  • Quantum yield calculation : Compare integrated emission intensity to a standard (e.g., quinine sulfate).
  • Solvatochromism studies : Assess emission shifts in solvents of varying polarity to probe intramolecular charge transfer .

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